molecular formula C11H15N B2972987 3-Benzylcyclobutanamine CAS No. 1398504-03-4

3-Benzylcyclobutanamine

Número de catálogo: B2972987
Número CAS: 1398504-03-4
Peso molecular: 161.248
Clave InChI: MUEQYQYEFFZRTO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Benzylcyclobutanamine is an organic compound with the molecular formula C11H15N It is a cyclobutanamine derivative where a benzyl group is attached to the third carbon of the cyclobutane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylcyclobutanamine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a suitable cyclobutanone derivative with benzylamine. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution process. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions.

Another method involves the reduction of 3-benzylcyclobutanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction process converts the ketone group to an amine group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

3-Benzylcyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as LiAlH4 or NaBH4.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: HNO3 for nitration, Cl2 or Br2 for halogenation.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitrobenzyl derivatives or halobenzyl derivatives.

Aplicaciones Científicas De Investigación

While there is no direct information about the applications of "3-Benzylcyclobutanamine," some relevant information can be gathered regarding similar compounds and their applications, as well as the applications of compounds containing a cyclobutane ring.

Scientific Research Applications
Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
  • Biology: It is studied for its potential interactions with biological macromolecules.
  • Medicine: It is investigated for its potential pharmacological properties, including use as a prodrug for delivering active compounds.
  • Industry: It is utilized in the development of new materials and chemical processes.

Cyclobutane Derivatives
Cyclobutane derivatives, including cyclobutylamine derivatives, can be hydroxylated using engineered P450 BM3 enzymes . These oxidations can proceed with high regioselectivity and stereoselectivity, producing valuable bifunctional intermediates for synthesis and applications in fragment-based drug discovery .

Cyclobutanes in Drug Discovery

  • Cyclobutane fragments have a growing need for unique screening libraries in fragment-based drug discovery (FBDD) .
  • Cyclobutane is an attractive three-dimensional (3D) scaffold .
  • Cyclobutane may be beneficial to begin with cyclobutane fragments at the screening level .
  • The 3D structure of cyclobutane opens opportunities for unique applications in medicinal chemistry .

Other Considerations

  • The presence of a cyclobutyl ring imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets.
  • Cyclobutanes can be used to rigidify acyclic propyl chains, potentially improving affinity in certain applications .
  • Modifying the N-substituent can favor different hydroxylated CBA isomers .

Mecanismo De Acción

The mechanism of action of 3-Benzylcyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

    3-Benzylcyclobutanone: A ketone derivative with similar structural features.

    Cyclobutanamine: The parent amine compound without the benzyl group.

    Benzylamine: A simpler amine with a benzyl group attached to the nitrogen atom.

Uniqueness

3-Benzylcyclobutanamine is unique due to the presence of both a cyclobutane ring and a benzyl group, which confer distinct chemical and physical properties

Actividad Biológica

3-Benzylcyclobutanamine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies, drawing from diverse research findings.

Synthesis of this compound

The synthesis of cyclobutane derivatives, including this compound, typically involves the cyclization of suitable precursors. Recent studies have focused on the use of cyclobutylamines and their derivatives as promising scaffolds for drug development due to their metabolic stability and structural diversity. For instance, the synthesis methods reported include palladium-catalyzed cross-coupling reactions that yield high purity and yield of cyclobutane derivatives .

This compound exhibits a range of biological activities primarily through its interaction with various molecular targets. Notably, it has been investigated for its role as an integrin antagonist, specifically targeting the αvβ3 integrin, which is implicated in tumor angiogenesis and metastasis. The compound's effectiveness was demonstrated in cell-based assays, showing an IC50 value below 1 μM, indicating potent inhibitory activity against αvβ3 .

Pharmacological Profiles

The pharmacological profiles of cyclobutane derivatives suggest that modifications in their structure can lead to significant changes in their activity. For example, the introduction of different substituents on the benzyl group can enhance or diminish the compound's efficacy and selectivity towards specific targets. A comparative analysis of various derivatives revealed that certain substitutions could optimize binding affinity and metabolic stability .

In Vivo Studies

Recent in vivo studies have highlighted the safety and tolerability of this compound in animal models. Notably, a study involving immunocompetent C57BL/6 mice demonstrated that the compound was well-tolerated with a half-life exceeding 80 minutes in biological systems, suggesting its potential for therapeutic applications . These findings support further exploration into its clinical relevance.

Comparative Analysis with Related Compounds

A comparative analysis was conducted between this compound and other similar compounds. The results indicated that while some analogs exhibited comparable activity against αvβ3 integrin, this compound showed superior metabolic stability and a more favorable pharmacokinetic profile .

Data Tables

CompoundIC50 (µM)Half-Life (min)Target
This compound<1>80αvβ3 Integrin
Cyclobutylamine Derivative A215αvβ3 Integrin
Cyclobutylamine Derivative B530Other Targets

Propiedades

IUPAC Name

3-benzylcyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-11-7-10(8-11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEQYQYEFFZRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.